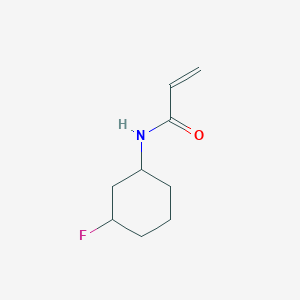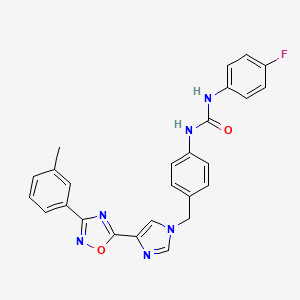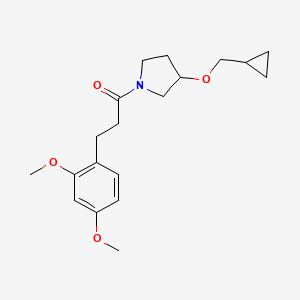
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one, also known as CPP, is a compound that has been extensively studied in the field of neuroscience. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Scientific Research Applications
Synthesis and Application in Organic Chemistry
Several studies focus on the synthesis of pyrrolidine derivatives and their utility in organic synthesis. For example, Kotian et al. (2005) discuss a practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, highlighting its significance as an intermediate for creating bioactive molecules. This showcases the compound's relevance in synthesizing various pharmacologically relevant entities (Kotian et al., 2005).
Catalysis and Polymerization
Research by Bacchi et al. (2005) explores heterocyclic derivative syntheses via palladium-catalyzed oxidative cyclization-alkoxycarbonylation, indicating the potential for catalytic applications in creating complex heterocyclic structures, which could be related to the applications of the compound (Bacchi et al., 2005).
Conducting Polymers
The work by Sotzing et al. (1996) on Poly[bis(pyrrol-2-yl)arylenes] and their conducting properties through electropolymerization from low oxidation potential monomers based on pyrrole highlights the compound's potential use in developing conducting polymers for electronic applications (Sotzing et al., 1996).
Medicinal Chemistry and Biological Activity
The synthesis and biological evaluation of novel pyrrolidin-2-ones as GABA cyclic analogues and their anticancer properties discussed by Rostom et al. (2011) suggest the compound's possible utility in designing new therapeutic agents (Rostom et al., 2011).
Electrochemical Applications
Lu et al. (2014) study the electrochemical polymerization of pyrrole containing TEMPO side chain on Pt electrodes, showcasing the compound's potential in electrochemical applications and as a material for electrocatalytic activities (Lu et al., 2014).
properties
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-(2,4-dimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-22-16-7-5-15(18(11-16)23-2)6-8-19(21)20-10-9-17(12-20)24-13-14-3-4-14/h5,7,11,14,17H,3-4,6,8-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOWLCXPKUGEOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CCC(C2)OCC3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2973361.png)
![4-Amino-6-methyl-3-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2973362.png)
![tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/no-structure.png)
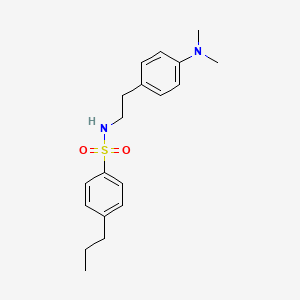


![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B2973373.png)


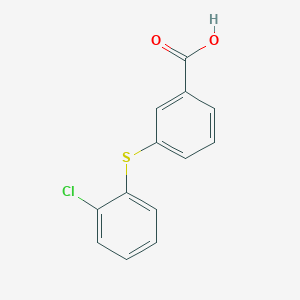
![6-(3-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2973381.png)
